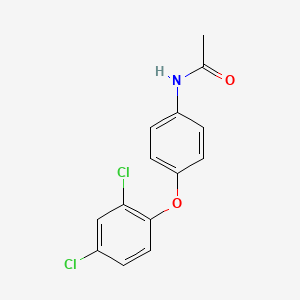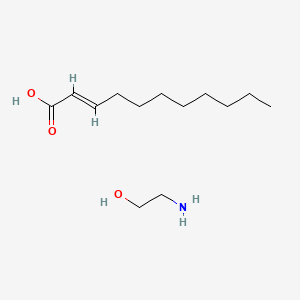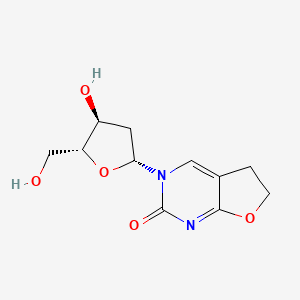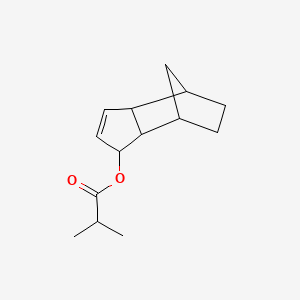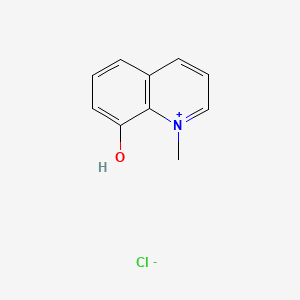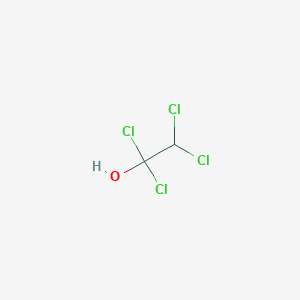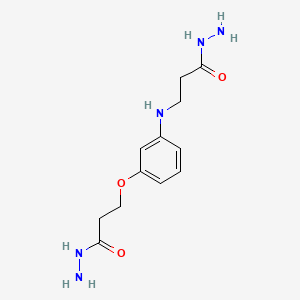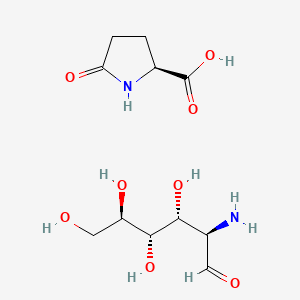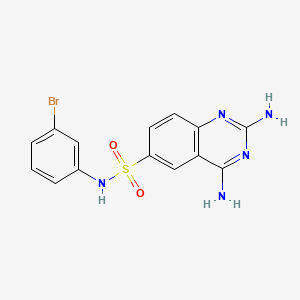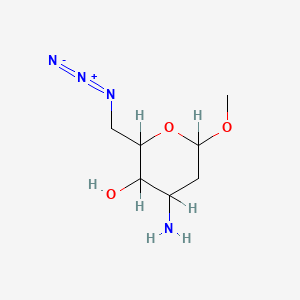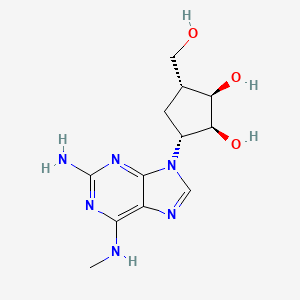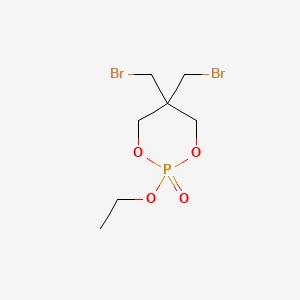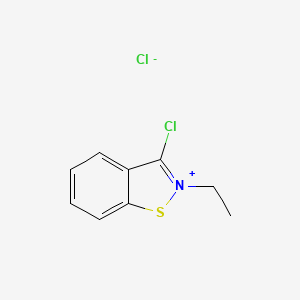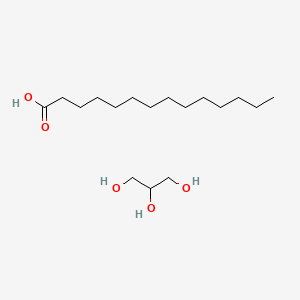
Tetradecanoic acid, ester with 1,2,3-propanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanoic acid, ester with 1,2,3-propanetriol, also known as glyceryl myristate, is a compound formed by the esterification of tetradecanoic acid (myristic acid) with glycerol. This compound is a type of monoglyceride, which is commonly found in various natural fats and oils. It is used in a variety of applications, including cosmetics, pharmaceuticals, and food products due to its emulsifying and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, ester with 1,2,3-propanetriol typically involves the esterification reaction between tetradecanoic acid and glycerol. This reaction can be catalyzed by acids or bases and is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Tetradecanoic acid+Glycerol→Tetradecanoic acid, ester with 1,2,3-propanetriol+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high temperatures and pressures to accelerate the reaction. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate. The reaction mixture is typically heated to around 150-200°C and maintained under these conditions until the desired conversion is achieved .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanoic acid, ester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanoic acid and glycerol.
Oxidation: The compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are often used.
Major Products Formed
Hydrolysis: Tetradecanoic acid and glycerol.
Oxidation: Various carboxylic acids and aldehydes.
Transesterification: Different esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
Tetradecanoic acid, ester with 1,2,3-propanetriol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an emulsifier in various chemical formulations.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Utilized in the formulation of drug delivery systems and as an excipient in pharmaceutical preparations.
Industry: Applied in the production of cosmetics, food additives, and biodegradable plastics.
Mecanismo De Acción
The mechanism of action of tetradecanoic acid, ester with 1,2,3-propanetriol involves its interaction with lipid membranes and enzymes. As a monoglyceride, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases to release free fatty acids and glycerol, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Trimyristin: A triglyceride formed by the esterification of three molecules of myristic acid with glycerol.
Glyceryl monostearate: An ester of stearic acid and glycerol, commonly used as an emulsifier.
Glyceryl monolaurate: An ester of lauric acid and glycerol, known for its antimicrobial properties.
Uniqueness
Tetradecanoic acid, ester with 1,2,3-propanetriol is unique due to its specific fatty acid composition and its ability to act as both an emulsifier and a stabilizer. Its intermediate chain length provides a balance between hydrophilic and lipophilic properties, making it versatile for various applications .
Propiedades
Número CAS |
11140-02-6 |
|---|---|
Fórmula molecular |
C17H36O5 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
propane-1,2,3-triol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;4-1-3(6)2-5/h2-13H2,1H3,(H,15,16);3-6H,1-2H2 |
Clave InChI |
DGPCSURYVBYWAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)O.C(C(CO)O)O |
Números CAS relacionados |
110445-19-7 909710-44-7 74504-63-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


